6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-ethylphenyl)-6-oxo-1H-pyridazine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-8-3-5-9(6-4-8)11-7-10(13(17)18)12(16)15-14-11/h3-7H,2H2,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIKMMQYHLFZRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of pyridazinone derivatives such as 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multi-step organic synthesis starting from suitably substituted precursors. The general synthetic route includes:
- Condensation of aromatic aldehydes or ketones with hydrazine derivatives to form hydrazones or hydrazides.
- Cyclization reactions to establish the pyridazine ring.
- Introduction of the carboxylic acid group at position 4 through oxidation or functional group transformation.
A representative approach is adapted from the preparation of related pyridazin-3-one derivatives, where aromatic ketones or phenylacetic acid derivatives are reacted with hydrazine or hydrazide compounds under reflux conditions in acetic anhydride or other suitable solvents to induce ring closure and formation of the dihydropyridazine core.
Specific Preparation Method
Based on literature precedent for pyridazin-3-one derivatives, the preparation of 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can be outlined as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Preparation of 4-ethylphenyl-substituted precursor | 4-Ethylbenzaldehyde or 4-ethylphenylacetic acid derivative | The starting aromatic component bearing the 4-ethyl substituent is prepared or procured. |
| 2. Formation of hydrazone intermediate | Reaction of precursor with hydrazine hydrate in ethanol or acetic acid under reflux | The hydrazine reacts with the carbonyl group to form hydrazone or hydrazide intermediates. |
| 3. Cyclization to pyridazine ring | Heating with acetic anhydride or suitable dehydrating agent under reflux | The cyclization occurs to form the 2,3-dihydropyridazine ring with a 3-oxo group. |
| 4. Introduction of carboxylic acid group | Oxidation or hydrolysis steps, e.g., using potassium permanganate or other oxidants | The carboxylic acid group is introduced or revealed at position 4. |
| 5. Purification | Recrystallization from ethanol or other solvents | The final product is purified to yield yellow crystals with characteristic melting points and spectroscopic properties. |
This method aligns with the general procedure reported for pyridazin-3-one derivatives where equimolar mixtures of aromatic acids and hydrazine derivatives are refluxed in acetic anhydride, followed by isolation and recrystallization.
Reaction Conditions and Yields
- Typical reflux times range from 1 to 3 hours depending on the scale and reactivity of starting materials.
- Yields for similar pyridazinone derivatives are reported in the range of 70–85%, with melting points around 180–190 °C.
- The reaction is monitored by IR spectroscopy, with characteristic carbonyl stretching bands near 1670 cm⁻¹, and by ^1H-NMR confirming aromatic and hydrazone protons.
Alternative Synthetic Routes and Optimization
- Use of Enaminone Intermediates: Some synthetic routes involve the reaction of acetylated pyridazinone derivatives with dimethylformamide dimethyl acetal (DMF-DMA) to form enaminone intermediates, which can then be further functionalized to introduce the carboxylic acid group or aromatic substituents.
- Catalyst and Solvent Selection: Optimization for industrial scale synthesis may involve the use of catalysts or alternative solvents to improve yield and purity, such as employing continuous flow reactors or greener solvents.
- Substituent Effects: The presence of the 4-ethyl group on the phenyl ring influences the electronic properties and reactivity during cyclization and functional group transformations, requiring careful control of reaction conditions.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | 4-Ethylbenzaldehyde or 4-ethylphenylacetic acid | Purity > 98% recommended |
| Hydrazine source | Hydrazine hydrate | Stoichiometric or slight excess |
| Solvent | Acetic anhydride, ethanol, or acetic acid | Acetic anhydride promotes cyclization |
| Temperature | Reflux (approx. 100–120 °C) | Time: 1–3 hours |
| Work-up | Cooling, filtration, washing with ethanol | Recrystallization for purity |
| Yield | 70–85% | Dependent on scale and purity |
| Characterization | IR, ^1H-NMR, melting point | Confirm structure and purity |
Research Findings and Analytical Data
- IR Spectroscopy: Characteristic carbonyl absorptions at ~1670 cm⁻¹ confirm the 3-oxo group.
- NMR Spectroscopy: Aromatic protons of the 4-ethylphenyl group appear as multiplets around 7.0–7.5 ppm; ethyl group protons appear as triplet and quartet signals.
- Melting Point: Typical melting points for similar compounds are in the range of 180–190 °C, confirming crystalline purity.
- Pharmacological Relevance: Pyridazinone-4-carboxylic acids with aromatic substituents have shown selective receptor binding properties, suggesting the importance of precise synthetic control for biological activity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid may be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a therapeutic agent in drug development.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Key Observations :
- The 4-ethylphenyl group in the target compound balances lipophilicity without excessive steric hindrance.
- Functional Group Impact : Carboxylic acid derivatives (e.g., 23c in ) exhibit lower xanthine oxidase inhibition (IC₅₀ > 6.43 µM) compared to carbohydrazides (IC₅₀ = 1.03–1.92 µM), highlighting the critical role of the C4 functional group in enzyme interaction .
Table 2: Bioactivity of Pyridazine Derivatives
Key Observations :
- While 4-ethylphenyl-containing compounds (e.g., 1-(4-ethylphenyl)-ethanone) show antimicrobial activity , the target compound’s carboxylic acid group may limit similar efficacy due to polarity.
- Carboxylic acid derivatives are inactive in xanthine oxidase inhibition, unlike carbohydrazides, which form stronger hydrogen bonds .
Biological Activity
6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 244.25 g/mol. The structural representation can be described using the SMILES notation: CC(C1=NN(C(=O)C=C1)C(=O)O)C.
Synthesis
The synthesis of 6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the reaction of appropriate hydrazones with active methylene compounds. The process yields high purity and good yields, often characterized by spectroscopic techniques including NMR and IR spectroscopy.
Antimicrobial Properties
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various pathogenic fungi and bacteria, suggesting potential applications in treating infections .
Anticancer Activity
Preliminary studies have indicated that 6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid may possess anticancer properties. It has been evaluated against several cancer cell lines, showing varying degrees of cytotoxicity .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes, such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways. Inhibition of COX enzymes can lead to anti-inflammatory effects, making this compound a candidate for further development as a therapeutic agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring and modifications to the carboxylic acid group can significantly influence its potency and selectivity against target enzymes or pathogens.
| Substituent | Effect on Activity |
|---|---|
| Ethyl group | Enhances lipophilicity and membrane penetration |
| Carboxylic acid group | Essential for biological activity as it participates in hydrogen bonding with targets |
Case Studies
- Antimicrobial Screening : A study screened multiple derivatives of dihydropyridazine compounds against common bacterial strains. The results indicated that those with electron-donating groups showed enhanced activity compared to their electron-withdrawing counterparts .
- Cancer Cell Line Testing : In vitro tests revealed that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, highlighting their potential for targeted cancer therapy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, and how can purity be optimized?
- Methodology : The synthesis typically involves multi-step reactions:
Condensation : Reacting 4-ethylbenzaldehyde with aminopyridazine derivatives under reflux conditions.
Cyclization : Using acid catalysts (e.g., HCl) or bases (e.g., KOH) in solvents like ethanol or DMF to form the dihydropyridazine core .
Carboxylation : Introducing the carboxylic acid group via hydrolysis of ester intermediates under acidic or basic conditions .
- Purity Optimization : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water mixtures). Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Techniques :
- NMR Spectroscopy : and NMR identify protons and carbons in the ethylphenyl and dihydropyridazine moieties. Key signals:
- Ethyl group: δ 1.2–1.4 ppm (triplet, CH), δ 2.6–2.8 ppm (quartet, CH) .
- Dihydropyridazine: δ 6.5–7.5 ppm (aromatic protons) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 289.1) .
- IR Spectroscopy : Carboxylic acid C=O stretch at ~1700 cm and N-H bend at ~1550 cm .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields during cyclization?
- Troubleshooting :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) to enhance cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics compared to ethanol .
- Temperature Control : Gradual heating (60–80°C) prevents side reactions like over-oxidation .
- Data Analysis : Use Design of Experiments (DoE) to model interactions between temperature, solvent polarity, and catalyst loading .
Q. What analytical strategies address contradictions in spectral data for this compound?
- Case Study : Discrepancies in NMR signals for the carbonyl group may arise from tautomerism (keto-enol forms).
- Solution : Variable-temperature NMR (VT-NMR) in DMSO-d can stabilize the dominant tautomer .
- Supplementary Techniques : X-ray crystallography resolves ambiguities by providing definitive bond lengths and angles (e.g., C=O bond ~1.21 Å) .
Q. How do substituent modifications (e.g., ethyl vs. chloro groups) affect biological activity?
- SAR Study :
- Comparative Testing : Replace the 4-ethylphenyl group with halogenated analogs (e.g., 4-chlorophenyl) and assess antimicrobial activity via MIC assays .
- Mechanistic Insight : Electron-withdrawing groups (e.g., Cl) may enhance binding to bacterial enzymes (e.g., dihydrofolate reductase) via hydrophobic interactions .
- Data Table :
| Substituent | MIC (µg/mL) E. coli | LogP |
|---|---|---|
| 4-Ethylphenyl | 32 | 2.1 |
| 4-Chlorophenyl | 16 | 2.8 |
| Source: Adapted from |
Methodological Challenges and Solutions
Q. What protocols mitigate decomposition during long-term storage?
- Stability Analysis :
- Storage Conditions : Store at –20°C in amber vials under argon to prevent oxidation .
- Degradation Monitoring : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., decarboxylated derivatives) .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- In Silico Tools :
- ADMET Prediction : Software like SwissADME estimates bioavailability (%F = 65–70), blood-brain barrier permeability (low), and CYP450 interactions .
- Docking Studies : AutoDock Vina models interactions with COX-2 (binding energy ≤ –8.5 kcal/mol), suggesting anti-inflammatory potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
